2-Bromo-5-ethylthiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethylthiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position, an ethyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylthiazole-4-carboxylic acid typically involves the bromination of 5-ethylthiazole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the thiazole ring or the ethyl group is oxidized. Reduction reactions may involve the reduction of the carboxylic acid group to an alcohol.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiazole ring or ethyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Coupling Products: Biaryl or vinyl-thiazole compounds.
Scientific Research Applications
2-Bromo-5-ethylthiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylthiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The position and type of substituents on the thiazole ring vary among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: The presence of different substituents (e.g., methyl vs. ethyl groups) can influence the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties. For example, 2-Bromo-5-ethylthiazole-4-carboxylic acid may be preferred in certain pharmaceutical applications due to its specific reactivity profile.
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRVRAMGBHXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.